{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride
Overview
Description
Scientific Research Applications
Metabolism Studies :
- Kanamori et al. (2002) investigated the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites and suggested two primary metabolic pathways involving deamination and demethylation processes (Kanamori et al., 2002).
Pharmacological Profiles :
- Ogawa et al. (2002) explored the pharmacology of R-96544, a novel 5-HT2A receptor antagonist, which shares structural similarities with the compound . They demonstrated its effectiveness in inhibiting platelet aggregation and identified its selective activity at 5-HT2A receptors (Ogawa et al., 2002).
Synthesis and Antidepressant Activity :
- Yardley et al. (1990) synthesized a series of derivatives related to phenethylamine and tested them for antidepressant activity. They identified compounds with potential antidepressant properties, indicating the relevance of this class of compounds in pharmaceutical research (Yardley et al., 1990).
Characterization of Neurotoxic Potential :
- Zimmerman et al. (1986) characterized the neurotoxic potential of 1-methyl-4-(3-methoxyphenyl)-1,2,3,6-tetrahydropyridine, a compound structurally related to the one . Their study contributed to understanding the neurotoxic properties of such compounds (Zimmerman et al., 1986).
Electrochromic Device Applications :
- Huang et al. (2017) synthesized triphenylamine-containing ambipolar electrochromic materials, which included derivatives of methoxyphenyl compounds. These materials were used to create high-performance electrochromic devices, demonstrating the potential of such compounds in materials science (Huang et al., 2017).
properties
IUPAC Name |
4-[2-(4-methoxyphenyl)ethyl]aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO.ClH/c1-17-15-10-6-13(7-11-15)3-2-12-4-8-14(16)9-5-12;/h4-11H,2-3,16H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXRIACSACPIJLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
{4-[2-(4-Methoxyphenyl)ethyl]phenyl}amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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